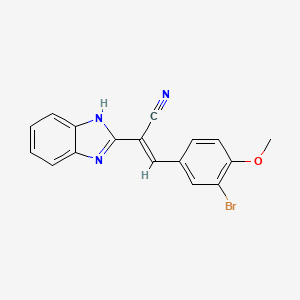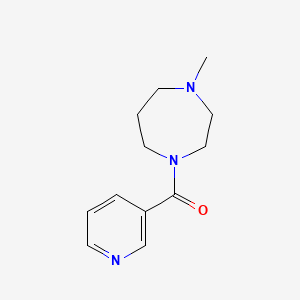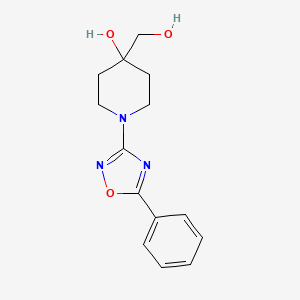![molecular formula C19H17Cl2N3O2 B5493294 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide, also known as DMIBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including protein kinase C and topoisomerase II. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide also activates the p53 tumor suppressor gene, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of key enzymes involved in cancer cell growth and survival. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide is that it has been shown to be effective against a wide range of cancer cell types, including those that are resistant to traditional chemotherapy drugs. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has also been shown to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide. One area of interest is the development of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide-based drugs for the treatment of cancer. Researchers are also exploring the potential use of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, there is interest in studying the potential use of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide in other disease states, such as inflammatory disorders and neurodegenerative diseases.
合成法
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 2-(2-methyl-1H-indol-3-yl)ethylamine. The resulting product is then treated with carbonyldiimidazole to form 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide.
科学的研究の応用
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels form and supply tumors with nutrients and oxygen.
特性
IUPAC Name |
2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-11-13(14-4-2-3-5-17(14)23-11)8-9-22-19(26)24-18(25)15-7-6-12(20)10-16(15)21/h2-7,10,23H,8-9H2,1H3,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFSOABMUNSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-benzoyl)-3-[2-(2-methyl-1H-indol-3-yl)-ethyl]-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)

![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)
